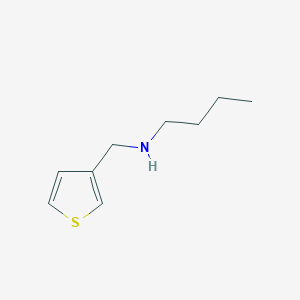

N-(thiophen-3-ylmethyl)butan-1-amine

Description

N-(Thiophen-3-ylmethyl)butan-1-amine is a secondary amine featuring a butan-1-amine backbone substituted with a thiophen-3-ylmethyl group. This compound belongs to a class of alkylamines with heteroaromatic substituents, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Applications may include precursors for pharmaceuticals (e.g., melanin-concentrating hormone receptor agonists) or ligands in organometallic complexes .

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVKBQORUAAYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406038 | |

| Record name | N-(thiophen-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-54-0 | |

| Record name | N-(thiophen-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)butan-1-amine typically involves the reaction of thiophen-3-ylmethanol with butan-1-amine under specific conditions. One common method is the reductive amination of thiophen-3-ylmethanol using a reducing agent such as sodium cyanoborohydride in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various N-substituted butan-1-amine derivatives.

Scientific Research Applications

N-(thiophen-3-ylmethyl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)butan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(thiophen-3-ylmethyl)butan-1-amine with structurally analogous compounds, highlighting substituent effects, physical properties, and applications:

Key Structural and Functional Insights:

Substituent Electronic Effects: Thiophene vs. In contrast, pyridin-3-ylmethyl adds basicity due to the nitrogen lone pair, influencing solubility and hydrogen bonding . Benzyl vs. Methoxybenzyl: The methoxy group in N-(4-methoxybenzyl)butan-1-amine increases hydrophilicity and steric bulk compared to unsubstituted benzyl derivatives, affecting reactivity in coupling reactions .

Synthetic Pathways :

- Reductive Amination : Used for N-(thiophen-3-ylmethyl)cyclohexanamine (a related compound), suggesting adaptability for butan-1-amine derivatives .

- Phthalimide Protection/Deprotection : A common strategy for primary amines (e.g., 4-(methylsulfanyl)butan-1-amine synthesis), applicable to control regioselectivity in substituted analogs .

Biological and Material Applications: Thiophene-containing amines are precursors to bioactive molecules (e.g., receptor agonists) . Pyridine and benzyl analogs are utilized in organometallic complexes (e.g., iridium-based phosphors), where substituents modulate emission properties .

Research Findings and Trends

- Catalytic Efficiency : Enzymatic reductive amination (e.g., IREDs) achieves high conversions (>97%) for thiophene-containing amines, highlighting greener synthetic routes .

- Steric and Solubility Trade-offs : Branched analogs like diisopentylamine exhibit lower polarity (density 0.77 g/cm³) compared to linear chains, impacting solvent compatibility .

- Market Trends : N-(pyridin-3-ylmethyl)butan-1-amine has documented industrial production scaling, reflecting demand for heteroaromatic amines in pharmaceuticals .

Biological Activity

N-(thiophen-3-ylmethyl)butan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring attached to a butanamine chain. The thiophene moiety is known for its ability to engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds . These interactions are crucial for the compound's biological activity, influencing enzyme activity and receptor modulation.

- Protein Interactions : The thiophene ring's structure allows it to interact with various proteins, potentially modulating their activity. Such interactions may lead to changes in cellular signaling pathways.

- Enzyme Modulation : The amine group can affect enzyme functions through hydrogen bonding, which may alter substrate binding or enzymatic activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 nM to 33 nM against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Although specific data for this compound is limited, the structural similarities suggest potential antiproliferative properties.

Inflammatory Response Modulation

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6. For example, certain derivatives have demonstrated the ability to reduce IL-6 secretion in THP-1 cells, suggesting that this compound could also possess anti-inflammatory properties .

Case Studies

Several studies have investigated the biological activities of thiophene-containing compounds:

- Study on REV-ERBα Activation : A series of thiophene derivatives were evaluated for their ability to activate REV-ERBα, a nuclear receptor involved in circadian rhythm regulation. Compounds demonstrated a significant reduction in IL-6 secretion and upregulation of ABCA1 levels in THP-1 cells, indicating their cellular efficacy and potential therapeutic benefits .

- Antiproliferative Activity : In vitro studies showed that related thiophene compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that this compound might share similar mechanisms of action .

Data Tables

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | IC50 (nM) | Activity Type | Cell Line |

|---|---|---|---|

| 9h | 10 | Antiproliferative | MCF-7 |

| 9q | 23 | Antiproliferative | MDA-MB-231 |

| REV-ERBα Agonist (Compound 4) | <50 | Anti-inflammatory | THP-1 |

| Thiophene Derivative (Compound X) | 33 | Antiproliferative | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.